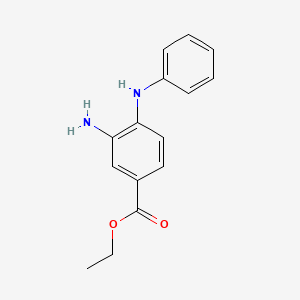

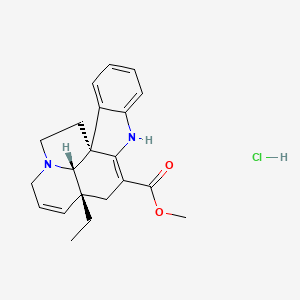

N-(2,2-二乙氧基乙基)丙烷-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

Amines can be synthesized in the laboratory in a number of ways. Alkylation of ammonia, reduction of nitriles, reduction of amides, reduction of nitro compounds, and reductive amination of aldehydes and ketones are methods commonly used for preparing amines .Molecular Structure Analysis

In amines, the nitrogen atom is attached to either hydrogen atoms or organic groups. If all the substituents are organic groups, then the compound is a tertiary amine. If only two are organic groups, it is a secondary amine, and if only one is an organic group, it is a primary amine .Chemical Reactions Analysis

Amines are bases, and they can undergo a number of reactions due to the lone pair of electrons on the nitrogen. They can participate in hydrogen bonding, and this affects their physical properties such as boiling points. They can also react with acids to form amine salts .Physical And Chemical Properties Analysis

Amines are generally colorless, although they may yellow upon standing in air. Lower amines are soluble in water but become less soluble as the length of the hydrocarbon chain increases .科学研究应用

气相消除动力学

N-(2,2-二乙氧基乙基)丙烷-2-胺展示了有趣的气相消除动力学。在320-380°C的温度和40-150 Torr的压力下,它遵循一级速率定律进行均相、单分子反应。该化合物参与两个并行反应:一个产生乙醇和2-乙氧基乙烯胺,后者进一步分解,另一个产生乙烷和相应的α-氨基酸乙酯。这项研究揭示了该化合物在高温高压下的稳定性和反应性,暗示了在需要热稳定性的工业过程中的潜在应用(Mora et al., 2008)。

与金属离子的络合

该化合物在结构上与六齿N3O3胺酚相关,已被研究其与13族金属离子络合的能力。这意味着N-(2,2-二乙氧基乙基)丙烷-2-胺的衍生物可能被用于设计金属离子络合的新配体,这在催化或材料科学领域是相关的(Liu et al., 1993)。

合成化学

N-(2,2-二乙氧基乙基)丙烷-2-胺及其衍生物在各种化学结构的合成中发挥作用。它参与从2-羟基-2-(多卤代烷基)色酮合成3-(多卤代酰)色酮,表明其在合成化学中的实用性,用于创造具有潜在应用于材料科学或制药的复杂分子(Sosnovskikh et al., 2006)。

聚合物科学

该化合物参与N-取代2-亚氨基四氢呋喃的合成和环氧聚合,导致N-取代聚酰胺的形成。这表明其在聚合物科学领域的潜在应用,可用于创造具有特定性能的新型聚合材料(Mukaiyama & Sato, 1963)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(2,2-diethoxyethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-5-11-9(12-6-2)7-10-8(3)4/h8-10H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWDBJSISGDDDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(C)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500607 |

Source

|

| Record name | N-(2,2-Diethoxyethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69128-20-7 |

Source

|

| Record name | N-(2,2-Diethoxyethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)

![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)